LOMERIZINE DiHCl

Description

Historical Context and Developmental Trajectory

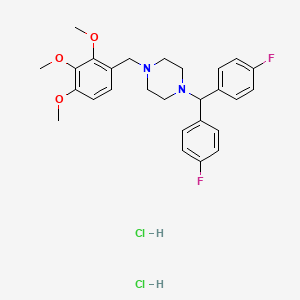

Lomerizine (B1675043), with the chemical name 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride (B599025), was developed as a calcium channel blocker. nih.gov It was specifically designed to selectively improve circulation in the eye and brain while minimizing cardiovascular side effects. nih.govresearchgate.net Initially developed in Japan, this drug has gained attention for its potential therapeutic uses. patsnap.compatsnap.com The development of lomerizine hydrochloride was a collaborative effort involving Japanese universities and pharmaceutical companies. patsnap.compatsnap.com It was first approved for listing in Japan in March 1999. google.com

Research Significance of Lomerizine Hydrochloride in Pharmaceutical Sciences

Lomerizine hydrochloride holds considerable significance in pharmaceutical sciences due to its multifaceted mechanism of action and therapeutic potential. As a calcium channel blocker, it serves as a valuable tool for studying the role of calcium ions in various physiological and pathological processes. patsnap.com Its selectivity for cerebral arteries over peripheral arteries makes it a subject of interest for minimizing side effects like hypotension that are common with other calcium channel blockers. patsnap.com

The neuroprotective effects of lomerizine are a key area of its research significance. patsnap.com It has been shown to protect against glutamate-induced neurotoxicity, which is believed to be due to the blockade of Ca2+ influx through voltage-dependent calcium channels. wikipedia.org This property makes it a promising candidate for research into neurodegenerative conditions such as glaucoma. patsnap.com Furthermore, its ability to cross the blood-brain barrier enhances its potential as a research compound for central nervous system disorders. nih.gov

Overview of Key Research Domains

Research on lomerizine hydrochloride is concentrated in several key domains, primarily focusing on its therapeutic applications in neurology and ophthalmology.

Migraine Prophylaxis: Lomerizine is clinically used for the oral prophylaxis of migraine in Japan. researchgate.net Its effectiveness in reducing the frequency and severity of migraines has been supported by several clinical trials. patsnap.com The antimigraine effects are thought to be related to its ability to antagonize the 5-HT2A receptor, which in turn prevents serotonin-induced contraction of the basilar artery. wikipedia.orgfocusbiomolecules.com

Glaucoma and Ocular Circulation: A significant body of research has explored the potential of lomerizine as a treatment for glaucoma and other ischemic retinal diseases. researchgate.netresearchgate.net Studies have shown that it can increase blood flow in the optic nerve head and retina. nih.govresearchgate.net This is attributed to its ability to relax smooth muscle cells by inhibiting Ca2+ influx, leading to increased blood flow in cerebral and ocular vessels. nih.govresearchgate.net

Neuroprotection: The neuroprotective properties of lomerizine are another major research focus. It has been investigated for its ability to protect retinal ganglion cells from secondary degeneration following injury. wikipedia.orgarvojournals.org Research indicates that by blocking Ca2+ influx, lomerizine can rescue neurons from excitotoxicity and reduce both apoptotic and necrotic cell death. wikipedia.orgarvojournals.org Recent studies have also examined its role in modulating neuroinflammatory responses and the hyperphosphorylation of tau protein, which are pathological features associated with neurodegeneration. nih.gov

Cerebral Ischemia: Lomerizine has been studied for its potential to prevent recurrent ischemic strokes, particularly in patients with cerebral autosomal dominant arteriopathy with subcortical infarcts and leukoencephalopathy (CADASIL). patsnap.com Clinical trials have been planned to verify its effectiveness in this area. patsnap.com

The following table summarizes the key research domains of Lomerizine Hydrochloride:

| Research Domain | Key Findings |

|---|---|

| Migraine Prophylaxis | Effective in reducing migraine frequency and severity. patsnap.com Mechanism may involve 5-HT2A receptor antagonism. wikipedia.orgfocusbiomolecules.com |

| Glaucoma and Ocular Circulation | Increases blood flow to the optic nerve head and retina. nih.govresearchgate.net Shows potential as a therapeutic for ischemic retinal diseases. researchgate.netresearchgate.net |

| Neuroprotection | Protects retinal ganglion cells from secondary degeneration. wikipedia.orgarvojournals.org Reduces neuronal death from excitotoxicity. wikipedia.orgarvojournals.org Modulates neuroinflammation and tau hyperphosphorylation. nih.gov |

| Cerebral Ischemia | Investigated for preventing recurrent strokes in conditions like CADASIL. patsnap.com |

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

101477-54-7 |

|---|---|

Formule moléculaire |

C27H31ClF2N2O3 |

Poids moléculaire |

505.0 g/mol |

Nom IUPAC |

1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;hydrochloride |

InChI |

InChI=1S/C27H30F2N2O3.ClH/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20;/h4-13,25H,14-18H2,1-3H3;1H |

Clé InChI |

VCBYMCBOMLUKOO-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl |

Apparence |

Solid powder |

Autres numéros CAS |

101477-54-7 |

Pictogrammes |

Irritant; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-(bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride KB 2796 KB-2796 lomerizine lomerizine dihydrochloride |

Origine du produit |

United States |

Molecular and Cellular Mechanisms of Action

Voltage-Gated Calcium Channel Modulation

Lomerizine (B1675043) is recognized as a blocker of both L-type and T-type voltage-gated calcium channels. patsnap.compatsnap.commedchemexpress.com This dual antagonism contributes to its pharmacological profile by influencing calcium ion influx in various cell types, including vascular smooth muscle and neuronal cells. ontosight.airesearchgate.net

L-type Calcium Channel Inhibition

Lomerizine demonstrates inhibitory activity on L-type calcium channels, which are crucial for processes such as muscle contraction and neurotransmitter release. patsnap.comontosight.ai By blocking these channels, lomerizine can induce relaxation of smooth muscle cells, particularly in cerebral arteries. patsnap.comresearchgate.net This vasodilatory effect on cerebral blood vessels is a key component of its mechanism in preventing migraine attacks, which are often associated with vasoconstriction and reduced cerebral blood flow. patsnap.com The inhibition of L-type calcium channels in neuronal cells is also thought to contribute to its neuroprotective effects by preventing calcium overload, which can lead to excitotoxicity and cell death. patsnap.com

T-type Calcium Channel Inhibition

In addition to its effects on L-type channels, lomerizine also inhibits T-type calcium channels. patsnap.compatsnap.commedchemexpress.com T-type calcium channels are involved in regulating neuronal excitability and are found in both the nervous and cardiovascular systems. patsnap.comnih.gov The blockade of these channels by lomerizine helps to stabilize neuronal activity and may play a role in its efficacy for certain neurological conditions. patsnap.comnih.gov This dual blockade of both L- and T-type channels provides a broader mechanism for modulating calcium-dependent processes than selective L-type channel blockers. mdpi.com

Allosteric Binding and Modulatory Effects on Calcium Channels

Research indicates that lomerizine's interaction with calcium channels is complex. Studies using [3H]Nitrendipine have shown that lomerizine allosterically inhibits binding to calcium channels at a site distinct from the 1,4-dihydropyridine (B1200194) binding site. wikipedia.org This suggests a negative heterotropic allosteric mechanism. researchgate.net Lomerizine's interaction with the channel's voltage-sensing domains leads to conformational changes that alter the channel's permeability to calcium ions. scbt.comscbt.com Its hydrophobic nature is thought to enhance its affinity for the cell membrane, facilitating its engagement with the channel. scbt.com This results in a nuanced modulation of intracellular calcium levels with a delayed onset and sustained effect. scbt.com

Neurotransmitter System Interactions

Beyond its direct effects on calcium channels, lomerizine also interacts with specific neurotransmitter systems, most notably the serotonergic system.

Serotonin (B10506) (5-HT2A) Receptor Antagonism

A significant aspect of lomerizine's mechanism is its antagonism of the serotonin 5-HT2A receptor. focusbiomolecules.comwikipedia.org Some research suggests that its antimigraine effects may be more attributable to this action than to its calcium channel blocking properties. focusbiomolecules.comwikipedia.org Lomerizine has been shown to competitively inhibit the binding of [3H]spiperone to 5-HT2A receptors. wikipedia.org This antagonism prevents the 5-HT-driven release of intracellular calcium. wikipedia.org In experimental models, lomerizine inhibited serotonin-induced contraction of the basilar artery, an effect not seen to the same extent with the L-type calcium channel blocker nifedipine. jst.go.jpjst.go.jp This suggests that by blocking 5-HT2A receptors, lomerizine can prevent serotonin-induced vasoconstriction, a key event in the pathophysiology of migraines. wikipedia.org

Influence on Neurotransmitter Release Dynamics

By modulating calcium influx through both L- and T-type channels, lomerizine can influence the release of various neurotransmitters at synaptic junctions. patsnap.com Calcium ions are essential for the fusion of synaptic vesicles with the presynaptic membrane, a critical step in neurotransmission. By reducing calcium entry, lomerizine can temper the excessive release of neurotransmitters that may contribute to conditions like migraine. patsnap.compatsnap.com While it has been observed to weakly inhibit the binding of [3H]spiperone to D2 dopamine (B1211576) receptors in vitro, it is considered ineffective at inhibiting dopamine release in vivo. wikipedia.org The disruption of the interaction between N-type calcium channels and CRMP-2 has been shown to decrease neurotransmitter release, and derivatives of lomerizine have been developed as N-type calcium channel blockers. openneurologyjournal.com

Research Findings on Lomerizine's Mechanisms

| Mechanism | Key Findings | References |

| L-type Calcium Channel Inhibition | Induces relaxation of cerebral artery smooth muscle cells. Contributes to neuroprotection by preventing neuronal calcium overload. | patsnap.comresearchgate.net |

| T-type Calcium Channel Inhibition | Helps stabilize neuronal activity and modulate vascular tone. | patsnap.compatsnap.comnih.gov |

| Allosteric Binding | Binds to a site on the calcium channel different from the 1,4-dihydropyridine site, suggesting allosteric modulation. | wikipedia.org |

| 5-HT2A Receptor Antagonism | Competitively inhibits 5-HT2A receptors, preventing serotonin-induced calcium release and vasoconstriction. | focusbiomolecules.comwikipedia.orgjst.go.jpjst.go.jp |

| Neurotransmitter Release | Modulates the release of neurotransmitters by reducing presynaptic calcium influx. | patsnap.compatsnap.com |

Characterization of Dopaminergic System Engagement

Lomerizine hydrochloride's interaction with the dopaminergic system appears to be limited. While some calcium channel blockers, such as flunarizine, are known to act on the dopaminergic system, lomerizine has been shown to be ineffective at inhibiting the release of dopamine in vivo. wikipedia.org However, in vitro studies have observed a weak inhibition of [3H]spiperone binding to D2 dopamine receptors. wikipedia.org This suggests a minimal direct interaction with dopamine receptors as part of its primary mechanism of action.

Smooth Muscle Cell Physiology Modulation

Lomerizine hydrochloride exerts significant effects on smooth muscle cells, particularly within the cerebral vasculature. This modulation is central to its therapeutic action.

Selective Cerebral Vasorelaxation Mechanisms

Lomerizine is a calcium channel blocker that promotes vasodilation, primarily in cerebral blood vessels. patsnap.com It selectively relaxes smooth muscle cells by inhibiting the influx of calcium ions (Ca2+). researchgate.netresearchgate.net This inhibition of Ca2+ influx prevents the contraction of smooth muscle in cerebral arteries. patsnap.comresearchgate.net The drug targets both L-type and T-type voltage-gated calcium channels. patsnap.compatsnap.com By blocking these channels, lomerizine helps to stabilize vascular tone. patsnap.com

The mechanism involves the inhibition of calcium ion influx into vascular smooth muscle cells, which leads to vasodilation. ontosight.ai This effect is believed to be a key contributor to its therapeutic efficacy. ontosight.ai Studies have shown that lomerizine allosterically inhibits binding in calcium channels at a site distinct from the 1,4-dihydropyridine binding site. wikipedia.org Furthermore, its antimigraine effects may also be linked to its antagonistic effects on the 5HT2A receptor, where it competitively inhibits the binding of [3H]spiperone and subsequently inhibits the serotonin-driven release of Ca2+. wikipedia.org

Regulation of Vascular Tone and Cerebral Blood Flow

By inducing relaxation of smooth muscle cells in the walls of cerebral arteries, lomerizine enhances cerebral blood flow. patsnap.com This is particularly relevant in conditions associated with the constriction of these blood vessels. patsnap.com Lomerizine has demonstrated a high degree of selectivity for cerebral arteries over peripheral arteries. patsnap.com This selectivity allows it to be an effective agent for conditions related to cerebral vasoconstriction without causing significant systemic blood pressure changes. patsnap.comarvojournals.org

In conscious rabbits, intravenous administration of lomerizine significantly increased blood velocity in the optic nerve head without major alterations in systemic blood pressure. arvojournals.org Similarly, in anesthetized dogs, it has been shown to increase vertebral blood flow with minimal impact on peripheral arteries. arvojournals.org Clinical studies have also confirmed that lomerizine has little effect on blood pressure or heart rate. arvojournals.org For instance, in healthy humans, the drug increased blood velocity in the optic nerve head without significant changes in blood pressure or heart rate. researchgate.net

Interactive Table: Effect of Lomerizine on Blood Flow

| Species | Dosage | Tissue | Effect on Blood Flow | Systemic Blood Pressure Change |

|---|---|---|---|---|

| Rabbits | 0.03–0.3 mg/kg (i.v.) | Optic Nerve Head | Significant Increase | Not Significant |

| Dogs | Not Specified | Vertebral Artery | Significant Increase | Little Effect |

Mitochondrial Bioenergetics and Cellular Metabolism Pathways

Modulation of Intracellular Mitochondrial Calcium Levels

Lomerizine has been found to modulate intracellular and mitochondrial calcium levels. nih.gov In the context of chronic myeloid leukemia (CML), leukemic stem cells show increased expression of voltage-gated CACNA1D and receptor-activated TRPC6 Ca2+ channels, leading to increased endoplasmic reticulum (ER) and mitochondrial Ca2+ content. nih.gov Lomerizine-mediated inhibition of Ca2+ uptake leads to the depletion of ER and mitochondrial Ca2+. nih.gov This disruption of calcium homeostasis can, in turn, affect mitochondrial bioenergetics. researchgate.net By modulating mitochondrial calcium levels, lomerizine can interfere with processes that are heavily reliant on mitochondrial function. researchgate.net

Impact on Oxidative Phosphorylation Processes

Research indicates that lomerizine can act as a mitochondrial metabolism inhibitor. nih.gov Specifically, it has been shown to inhibit mitochondrial isocitrate dehydrogenase activity and mitochondrial oxidative metabolism. nih.gov In therapy-resistant leukemic stem cells that depend on oxidative phosphorylation (OXPHOS) for survival, lomerizine's ability to disrupt mitochondrial bioenergetics and OXPHOS is a key aspect of its action. researchgate.netnih.gov Preliminary studies suggest that this can trigger mitochondrial dysfunction. researchgate.net

Preclinical Pharmacological Investigations

Neuroprotective Efficacy in Experimental Models

Lomerizine (B1675043) has demonstrated significant neuroprotective effects across a range of experimental paradigms, suggesting a potential therapeutic role in conditions characterized by neuronal cell death.

Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate (B1630785) receptors, is a key mechanism in many neurological disorders. Lomerizine has been shown to effectively counteract this process.

In in vitro studies utilizing rat cultured retinal neurons, pretreatment with lomerizine demonstrated a concentration-dependent reduction in glutamate-induced neurotoxicity. This protective effect was significant at concentrations of 0.1 and 1 microM nih.gov. The neurotoxicity induced by glutamate was found to be abolished when calcium was removed from the medium, underscoring the calcium-dependent nature of the damage and the mechanism of lomerizine's protective action nih.gov.

Lomerizine has also shown protective effects against neurotoxicity induced by N-methyl-D-aspartate (NMDA), a specific agonist for the NMDA subtype of glutamate receptors. At a concentration of 1 microM, lomerizine exhibited a protective effect against NMDA-induced neurotoxicity in rat cultured retinal neurons nih.gov.

The neuroprotective effects of lomerizine extend to neurotoxicity induced by kainate, another glutamate receptor agonist. A study on rat cultured retinal neurons found that lomerizine at a concentration of 1 microM provided protection against kainate-induced neurotoxicity nih.gov.

| Experimental Model | Agonist | Lomerizine Concentration | Observed Effect |

| Rat Cultured Retinal Neurons | Glutamate | 0.1 and 1 microM | Significant, concentration-dependent reduction in neurotoxicity. |

| Rat Cultured Retinal Neurons | NMDA | 1 microM | Protective effect against neurotoxicity. |

| Rat Cultured Retinal Neurons | Kainate | 1 microM | Protective effect against neurotoxicity. |

Lomerizine has been investigated for its neuroprotective potential in models of ischemic and hypoxic injury, conditions that lead to neuronal damage due to insufficient oxygen and blood supply. In a study on intraocular hypertension-induced ischemia/reperfusion injury in the rat retina, lomerizine administered before ischemia and after reperfusion dose-dependently reduced retinal damage nih.gov.

Furthermore, in an in vitro model of hypoxia, lomerizine demonstrated a protective effect on purified retinal ganglion cells (RGCs). The viability of RGCs cultured under hypoxic conditions for 12 hours was significantly increased in a dose-dependent manner with exposure to lomerizine (0.01-1µM) arvojournals.org. At a concentration of 0.01µM, lomerizine increased cell viability to 60.2%+/-5.9%, compared to 44.0%+/-4.5% in the untreated group arvojournals.org. This suggests a direct neuroprotective action on neurons under hypoxic stress, independent of its vasodilatory effects arvojournals.org.

Another study explored the effect of lomerizine on hydrogen peroxide-induced cell death of hippocampal neurons, a model relevant to the oxidative stress component of ischemic injury. Lomerizine was found to strongly reduce this form of cell death, suggesting that its inhibition of calcium influx through T-type voltage-dependent calcium channels is a key protective mechanism against oxidative stress nih.gov.

| Model | Insult | Key Findings |

| Rat Retina | Ischemia/Reperfusion | Dose-dependent reduction of retinal damage. |

| Rat Retinal Ganglion Cells (in vitro) | Hypoxia | Increased cell viability in a dose-dependent manner. |

| Rat Hippocampal Neurons (in vitro) | Hydrogen Peroxide | Strongly reduced cell death, indicating protection against oxidative stress. |

Secondary degeneration, the progressive loss of neurons that were not directly damaged by an initial injury, is a significant contributor to vision loss in conditions like glaucoma and traumatic optic neuropathy. Preclinical studies have shown that lomerizine can alleviate this secondary degeneration of retinal ganglion cells (RGCs).

In a rat model of partial optic nerve crush injury, systemic administration of lomerizine significantly enhanced the survival of RGCs. One month after the injury, the mean RGC density in the control group decreased to 65.9% of the contralateral eye, whereas treatment with 10 mg/kg or 30 mg/kg of lomerizine enhanced RGC survival to 87.7% and 89.8%, respectively.

Another study using a partial optic nerve transection model in rats also demonstrated the neuroprotective effects of lomerizine on secondary RGC death. Lomerizine treatment was found to reduce secondary necrosis at two weeks post-injury and secondary caspase-3 expression (a marker of apoptosis) at three weeks. This indicates that lomerizine has differential effects on both necrotic and apoptotic cell death pathways over time.

| Experimental Model | Key Findings |

| Rat Partial Optic Nerve Crush Injury | Enhanced RGC survival (87.7% with 10 mg/kg; 89.8% with 30 mg/kg vs. 65.9% in control). |

| Rat Partial Optic Nerve Transection | Reduced secondary necrotic RGC death at 2 weeks. Reduced secondary caspase-3 expression in RGCs at 3 weeks. |

Modulation of Neuroinflammatory Responses

Lomerizine hydrochloride, a calcium channel blocker known to cross the blood-brain barrier, has demonstrated significant potential in modulating neuroinflammatory responses in preclinical studies. nih.govnih.govdoaj.org Research has particularly focused on its effects on glial cells, which are central to the inflammatory cascade in the central nervous system (CNS).

Microglia, the resident immune cells of the CNS, are key players in initiating and propagating neuroinflammation. elifesciences.orgfrontiersin.org Preclinical studies have shown that lomerizine pretreatment can significantly inhibit the activation of microglia. In mouse models of lipopolysaccharide (LPS)-induced neuroinflammation, lomerizine administration was found to suppress the increase in Iba-1, a marker for microglial activation. nih.govresearchgate.net This inhibitory effect was observed in BV2 microglial cells as well, suggesting a direct action of lomerizine on these immune cells. nih.govnih.gov The attenuation of microglial activation is a critical step in mitigating the downstream inflammatory processes that contribute to neuronal damage. nih.gov

Astrogliosis, the reactive proliferation of astrocytes, is another hallmark of neuroinflammation. google.com Lomerizine has been shown to effectively attenuate this process. In in vivo studies, pretreatment with lomerizine significantly diminished the LPS-induced increase in Glial Fibrillary Acidic Protein (GFAP), a primary marker of astrogliosis. nih.gov This effect was observed as a reduction in both the fluorescence intensity and the number of GFAP-positive cells in the cortex and hippocampus of treated mice. nih.gov

Below is a table summarizing the effect of Lomerizine on astrogliosis markers in an LPS-induced mouse model.

| Brain Region | Marker | Effect of Lomerizine Pretreatment |

| Cortex | GFAP Fluorescence Intensity | Significantly Diminished |

| Hippocampus | GFAP Fluorescence Intensity | Significantly Diminished |

| Cortex | Number of GFAP-Positive Cells | Significantly Downregulated |

| Hippocampus | Number of GFAP-Positive Cells | Significantly Downregulated |

The production of proinflammatory cytokines is a key component of the neuroinflammatory response. Lomerizine has demonstrated a capacity to regulate the expression of these signaling molecules. In both in vitro studies using BV2 microglial cells and in vivo mouse models, lomerizine pretreatment significantly reduced the LPS-evoked increases in proinflammatory cytokines such as IL-6 and IL-1β. nih.gov Interestingly, lomerizine treatment alone, without an inflammatory stimulus, did not alter the basal expression of these cytokines, indicating that its effect is specific to the inflammatory context. nih.gov Both pretreatment and post-treatment with lomerizine were found to be effective in inhibiting LPS-stimulated proinflammatory cytokine levels. nih.govresearchgate.net

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing proinflammatory cytokines. nih.gov Preclinical research indicates that lomerizine can modulate this pathway. In BV2 microglial cells, lomerizine pretreatment was found to significantly diminish the LPS-induced increase in NLRP3 mRNA levels. nih.govnih.gov This suggests that lomerizine may exert its anti-inflammatory effects, at least in part, by downregulating the expression of the NLRP3 inflammasome, thereby reducing the subsequent release of inflammatory mediators. nih.gov

Influence on Tau Hyperphosphorylation Pathways

Tau hyperphosphorylation is a pathological hallmark of several neurodegenerative diseases, and emerging evidence suggests a link between neuroinflammation and this process. nih.gov Lomerizine has been investigated for its potential to influence the pathways leading to tau hyperphosphorylation.

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and glycogen (B147801) synthase kinase 3 alpha/beta (GSK3α/β) are two key kinases involved in the hyperphosphorylation of tau protein. nih.gov Preclinical studies have revealed that lomerizine can interfere with the activity of these kinases. In LPS-treated wild-type mice, lomerizine was shown to abolish the LPS-mediated activation of GSK3α/β and the upregulation of DYRK1A. nih.govdoaj.org By inhibiting these kinases, lomerizine pretreatment was able to ameliorate tau hyperphosphorylation in both LPS-treated mice and in Alzheimer's disease (AD) excitatory neurons differentiated from induced pluripotent stem cells (iPSCs). nih.govnih.gov

The following table outlines the kinases involved in Tau hyperphosphorylation that are modulated by Lomerizine.

| Kinase | Effect of Lomerizine in LPS-induced models |

| DYRK1A | Abolished upregulation |

| GSK3α/β | Abolished activation |

Ocular Circulation and Retinal Integrity Research

Preclinical studies have consistently demonstrated the beneficial effects of lomerizine on ocular blood flow and its neuroprotective properties on retinal tissues. These findings suggest its potential as a therapeutic agent for ischemic retinal diseases, including glaucoma and retinal vascular occlusive diseases. nih.govresearchgate.net

Enhancement of Ocular Blood Flow in Optic Nerve Head and Retina

Lomerizine has been shown to selectively increase blood flow in the neural tissues of the eye, namely the optic nerve head (ONH) and the retina, without significantly affecting systemic blood pressure or heart rate. arvojournals.orgnih.gov In rabbit models, intravenous administration of lomerizine resulted in a significant and dose-dependent increase in blood flow to both the retina and the ONH. arvojournals.orgnih.gov

For instance, one study utilizing the microsphere method in urethane-anesthetized rabbits reported that intravenous lomerizine at doses of 0.1 mg/kg and 0.3 mg/kg led to a 62.5% and 82.0% increase in retinal blood flow, respectively. arvojournals.org Another study in anesthetized rabbits using the hydrogen gas clearance method demonstrated that intravenous lomerizine at 0.1 and 0.3 mg/kg significantly increased tissue blood flow in the optic nerve head. nih.gov These effects on ocular circulation are noteworthy for their selectivity, with minimal impact on uveal blood flow. arvojournals.org

| Animal Model | Measurement Method | Tissue | Lomerizine Dose (i.v.) | Increase in Blood Flow |

|---|---|---|---|---|

| Urethane-anesthetized Rabbit | Microsphere Method | Retina | 0.1 mg/kg | 62.5% arvojournals.org |

| Urethane-anesthetized Rabbit | Microsphere Method | Retina | 0.3 mg/kg | 82.0% arvojournals.org |

| Anesthetized Rabbit | Hydrogen Gas Clearance | Optic Nerve Head | 0.1 mg/kg | Significant increase nih.gov |

| Anesthetized Rabbit | Hydrogen Gas Clearance | Optic Nerve Head | 0.3 mg/kg | Significant increase nih.gov |

Attenuation of Retinal Damage in Experimental Models

Beyond its effects on circulation, lomerizine has demonstrated direct neuroprotective actions on retinal neurons in various experimental models of retinal damage. researchgate.netnih.gov In vitro studies on purified rat retinal ganglion cells (RGCs) subjected to hypoxia showed that lomerizine significantly increased cell viability in a dose-dependent manner. arvojournals.org For example, at a concentration of 0.01µM, lomerizine increased the viability of hypoxic RGCs to 60.2%, compared to 44.0% in untreated cells. arvojournals.org

In vivo studies have further substantiated these neuroprotective effects. In a mouse model of N-methyl-d-aspartate (NMDA)-induced retinal damage, daily oral administration of lomerizine (30 mg/kg) significantly suppressed the decrease in ganglion cell layer cell count. nih.gov The lomerizine-treated group had a cell count of 45.8 ± 2.1 cells/mm, which was significantly higher than the 33.4 ± 2.3 cells/mm observed in the vehicle-treated group. nih.gov

| Experimental Model | Cell Type | Lomerizine Concentration/Dose | Observed Protective Effect |

|---|---|---|---|

| Hypoxia-induced damage in purified rat retinal ganglion cell cultures arvojournals.org | Retinal Ganglion Cells | 0.01µM | Increased cell viability to 60.2% (from 44.0% in untreated) arvojournals.org |

| NMDA-induced retinal damage in mice nih.gov | Ganglion Cell Layer Cells | 30 mg/kg, p.o. daily | Significantly suppressed the decrease in cell count (45.8 vs 33.4 cells/mm) nih.gov |

Mechanistic Basis for Potential in Ischemic Retinal Pathologies

The therapeutic potential of lomerizine in ischemic retinal pathologies is believed to stem from a dual mechanism of action: improvement of ocular circulation and direct neuroprotection of retinal neurons. researchgate.netnih.gov As a calcium channel blocker, lomerizine inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and increased blood flow in the retina and optic nerve head. nih.gov This enhanced perfusion can help to counteract the ischemic conditions that contribute to retinal damage in diseases like glaucoma.

Furthermore, the neuroprotective effects of lomerizine are attributed to its ability to block voltage-dependent calcium channels on neuronal cells. nih.gov By preventing excessive calcium influx into neurons, lomerizine can mitigate the excitotoxic cascade that leads to cell death in ischemic conditions. patsnap.com This direct protective effect on retinal ganglion cells is independent of its vascular actions and contributes significantly to its potential in treating ischemic retinal diseases. arvojournals.org

Cerebrovascular Dynamics Research

Preclinical investigations have also highlighted the significant effects of lomerizine on cerebral blood flow and vasoreactivity, underscoring its potential for neurological conditions associated with cerebrovascular disturbances.

Regulation of Cerebral Blood Flow (CBF) in Animal Models

Lomerizine has been shown to dose-dependently increase cerebral blood flow (CBF) in various animal models without causing significant changes in systemic blood pressure or heart rate. nih.gov In anesthetized rats, oral administration of lomerizine at doses ranging from 1.25 to 10 mg/kg resulted in a dose-dependent increase in cortical CBF. nih.gov Similarly, in anesthetized beagle dogs, intraduodenal administration of lomerizine at 2.5 and 5 mg/kg dose-dependently increased vertebral blood flow. nih.gov This selective increase in cerebral perfusion suggests a preferential action on cerebral arteries. patsnap.com

| Animal Model | Route of Administration | Lomerizine Dose | Effect on Cerebral Blood Flow |

|---|---|---|---|

| Anesthetized Rats | Oral | 1.25-10 mg/kg | Dose-dependent increase in cortical CBF nih.gov |

| Anesthetized Beagle Dogs | Intraduodenal | 2.5 and 5 mg/kg | Dose-dependent increase in vertebral blood flow nih.gov |

| Migraineurs (Human Study) | Oral | 10 mg/day for 3 months | ~20% increase in regional CBF (frontal, parietal, temporal, and occipital regions) nih.gov |

Characterization of Cerebral Vasoreactivity

The mechanism underlying the increase in CBF is attributed to the vasodilatory effect of lomerizine on cerebral arteries. patsnap.com By blocking L-type and T-type calcium channels in the smooth muscle cells of cerebral blood vessels, lomerizine promotes relaxation and an increase in vessel diameter. patsnap.com This action appears to be selective for the cerebral vasculature, as lomerizine has been observed to have minimal effects on peripheral blood pressure. patsnap.comnih.gov This selectivity is a key characteristic of its cerebral vasoreactivity profile and suggests a favorable therapeutic window for treating conditions related to cerebral vasoconstriction without inducing systemic hypotension. patsnap.com

Inhibitory Effects on Cortical Spreading Depression

Lomerizine hydrochloride has been the subject of preclinical research to investigate its effects on cortical spreading depression (CSD), a wave of near-complete neuronal depolarization followed by a period of suppressed activity, which is considered a key neurophysiological event in migraine aura. nih.govnih.gov These investigations have explored the compound's ability to modulate various aspects of CSD, including its initiation and subsequent physiological consequences.

Research conducted on rat hippocampal slices demonstrated that lomerizine has a significant inhibitory effect on the initiation of spreading depression induced by hypoxia. nih.gov In these in vitro models, the application of lomerizine was found to prolong the latency of the onset of spreading depression in a dose-dependent manner. nih.gov This suggests that lomerizine may increase the threshold for initiating CSD events in nervous tissue.

Further preclinical studies in anesthetized rats have examined the impact of lomerizine on the physiological aftermath of CSD induced by the application of potassium chloride (KCl). nih.govnih.gov One of the significant consequences of CSD is a period of cortical hypoperfusion, a reduction in blood flow to the cerebral cortex. nih.gov Intravenous administration of lomerizine was shown to inhibit this post-CSD cortical hypoperfusion. nih.govnih.gov Following the application of KCl to the cortex, cerebral blood flow typically decreases to approximately 20% to 30% below the baseline for at least an hour. nih.gov Lomerizine was effective in counteracting this reduction in blood flow. nih.govnih.gov

In addition to its vascular effects, lomerizine has been shown to modulate neuronal activation following CSD. nih.gov The expression of c-Fos-like immunoreactivity, which serves as an indicator of neuronal activation, is typically observed in the ipsilateral frontoparietal cortex after KCl-induced CSD. nih.govnih.gov Oral administration of lomerizine was found to significantly attenuate this expression of c-Fos. nih.gov

Comparative studies have indicated that the inhibitory effects of lomerizine on CSD and its sequelae are considerably more potent than those of flunarizine, another calcium channel blocker. nih.gov In the preclinical models of spreading depression, lomerizine was reported to be 3 to 1000 times more potent than flunarizine. nih.gov The mechanism underlying these inhibitory effects is believed to be related to the blockade of Ca2+ entry, which may contribute to an increase in cerebral blood flow and the prevention of excessive calcium influx into brain cells during the profound depolarization of CSD. nih.gov

Detailed Research Findings on Lomerizine's Effects on CSD:

| Parameter Studied | Model System | Key Findings |

| Latency of Spreading Depression | Hypoxia-induced spreading depression in rat hippocampal slices | Lomerizine (at concentrations of 1 and 10 nM) significantly prolonged the latency of spreading depression in a concentration-dependent manner. nih.gov |

| Cortical Hypoperfusion | KCl-induced cortical spreading depression in anesthetized rats | Intravenous lomerizine (0.3 and 1 mg/kg) inhibited the cortical hypoperfusion that follows CSD. nih.gov This hypoperfusion typically results in a 20-30% decrease in cerebral blood flow below baseline for at least 60 minutes. nih.govnih.gov |

| Neuronal Activation (c-Fos Expression) | KCl-induced cortical spreading depression in anesthetized rats | Oral administration of lomerizine (3-30 mg/kg) significantly attenuated the expression of c-Fos-like immunoreactivity in the ipsilateral frontoparietal cortex. nih.gov |

Comparative Potency of Lomerizine:

| Compound | Model System | Relative Potency |

| Lomerizine hydrochloride | Various preclinical models of spreading depression | 3 to 1000 times more potent than flunarizine. nih.gov |

| Flunarizine | Various preclinical models of spreading depression | - |

Novel Pharmacological Research Areas

Antineoplastic Research Endeavors

Lomerizine (B1675043) hydrochloride has been identified as a promising candidate in cancer therapy through drug repurposing screens. nih.govresearchgate.net Studies have particularly focused on its effects against colorectal cancer (CRC), one of the most prevalent malignancies. nih.gov

In vitro studies have demonstrated that Lomerizine hydrochloride effectively suppresses the growth of colorectal cancer cells. nih.gov The compound was shown to inhibit the viability of HT-29 and DLD-1 CRC cell lines in a dose-dependent manner. researchgate.net The anti-proliferative effect is further evidenced by colony formation assays, which showed a significant reduction in the ability of CRC cells to form colonies after treatment with Lomerizine hydrochloride. researchgate.net In addition to its effects as a single agent, Lomerizine hydrochloride has been shown to work synergistically with the chemotherapy drug 5-fluorouracil (B62378) (5-FU), suggesting a potential role in combination therapies for colorectal cancer. nih.gov

Table 1: Effect of Lomerizine Hydrochloride on Colorectal Cancer Cell Viability

| Cell Line | Concentration (μM) | Duration | Effect |

|---|---|---|---|

| HT-29 | 5, 10, 20, 40, 80 | 5 days | Dose-dependent inhibition of cell viability researchgate.net |

| DLD-1 | 5, 10, 20, 40, 80 | 5 days | Dose-dependent inhibition of cell viability researchgate.net |

Lomerizine hydrochloride has been found to induce apoptosis, or programmed cell death, in colorectal cancer cells. nih.gov Flow cytometry analysis revealed that treatment with Lomerizine hydrochloride leads to an increased percentage of apoptotic cells in a dose-dependent manner. researchgate.net The induction of apoptosis is further supported by the analysis of apoptosis-related proteins, which are modulated by the compound. researchgate.net For instance, western blot analysis has shown an increase in the levels of cleaved PARP, a key marker of apoptosis, in CRC cells treated with Lomerizine hydrochloride. nih.gov

Table 2: Apoptotic Effect of Lomerizine Hydrochloride on DLD-1 Colorectal Cancer Cells

| Treatment Concentration (μM) | Apoptotic Cell Increase | Reference |

|---|---|---|

| 40 | Approximately 10% | researchgate.net |

In addition to inducing apoptosis, Lomerizine hydrochloride also triggers a cellular process known as autophagy in colorectal cancer cells. nih.gov Autophagy is a mechanism by which cells degrade and recycle their own components, and it can have a dual role in cancer, either promoting cell survival or contributing to cell death. nih.govmdpi.com In the context of Lomerizine hydrochloride treatment, the induced autophagy appears to be a protective mechanism for the cancer cells. nih.gov This is evidenced by the fact that inhibiting autophagy with a compound like 3-methyladenine (B1666300) (3-MA) enhances the apoptotic effects of Lomerizine hydrochloride. nih.govresearchgate.net This finding suggests that a combination therapy of Lomerizine hydrochloride with an autophagy inhibitor could be a more effective strategy for treating colorectal cancer. nih.gov

The anticancer effects of Lomerizine hydrochloride in colorectal cancer are mediated through its regulation of the PI3K/Akt/mTOR signaling pathway. nih.gov This pathway is a critical regulator of cell proliferation, survival, and oncogenesis and is often hyperactivated in various cancers. nih.gov RNA sequencing and western blot analyses have confirmed that Lomerizine hydrochloride inhibits the PI3K/Akt/mTOR pathway. nih.govresearchgate.net This inhibition was also observed in in vivo studies using xenograft models, where tumor samples from mice treated with Lomerizine hydrochloride showed significant downregulation of this signaling pathway. nih.gov The suppression of the PI3K/Akt/mTOR pathway is consistent with the observed decrease in cell proliferation and induction of apoptosis in colorectal cancer cells. nih.gov

Investigation in Rare Disease Models

Beyond oncology, the therapeutic potential of Lomerizine hydrochloride is being explored in the context of rare genetic disorders, such as Fabry disease.

Fabry disease is a lysosomal storage disorder characterized by a deficiency of the enzyme α-galactosidase, leading to the accumulation of globotriaosylceramide (Gb3) in various cells, particularly vascular endothelial cells. kaist.ac.krnih.gov This accumulation results in microvascular dysfunction and can lead to severe complications. kaist.ac.kr In experimental models of Fabry disease, Lomerizine has shown promise in alleviating vasculopathy. kaist.ac.krfabrydiseasenews.com

In vitro, Lomerizine treatment of vascular endothelial cells derived from Fabry disease-induced pluripotent stem cells reduced mitochondrial Ca2+ levels and the generation of reactive oxygen species (ROS). kaist.ac.krresearchgate.net This led to a suppression of the endothelial-to-mesenchymal transition (EndMT), a process implicated in vascular dysfunction, and improved the ability of these cells to form new blood vessels. fabrydiseasenews.comresearchgate.net

In a Fabry disease mouse model, oral administration of Lomerizine for six months resulted in a notable improvement in several disease-related phenotypes. kaist.ac.krnih.gov These improvements included a reduction in left ventricular hypertrophy, decreased renal fibrosis, and amelioration of anhidrosis (inability to sweat) and heat intolerance. kaist.ac.krnih.gov These findings suggest that Lomerizine could be a novel therapeutic candidate for managing the vascular complications associated with Fabry disease. kaist.ac.kr

Improvement of Endothelial Functionality in Disease Models

Lomerizine hydrochloride, a diphenylpiperazine calcium channel blocker, has been the subject of research investigating its potential to ameliorate endothelial dysfunction in various disease models. drugbank.compatsnap.com Its mechanism of action, which involves the blockage of L-type and T-type voltage-gated calcium channels, contributes to its effects on the vascular endothelium. wikipedia.orgpatsnap.com Research suggests that lomerizine's therapeutic potential extends to improving cerebral and ocular blood flow with minimal cardiovascular side effects. nih.govnih.govnih.gov

One significant area of investigation has been its application in Fabry disease, a lysosomal storage disorder characterized by the accumulation of globotriaosylceramide (Gb3), leading to microvascular dysfunction. researchgate.net In a study utilizing vascular endothelial cells (VECs) derived from induced pluripotent stem cells of Fabry disease patients (FD-VECs), lomerizine demonstrated a capacity to rescue endothelial functionality. researchgate.net Treatment with lomerizine led to a reduction in mitochondrial Ca2+ levels and reactive oxygen species (ROS) generation in these cells. researchgate.net This, in turn, suppressed the endothelial-to-mesenchymal transition (EndMT), a pathological process implicated in vascular dysfunction. researchgate.net

Furthermore, lomerizine was found to improve the impaired angiogenesis of FD-VECs. researchgate.net In vitro, lomerizine-treated FD-VECs showed a significant increase in total tube length in tube formation assays, a measure of angiogenic potential. researchgate.net This functional improvement was associated with molecular changes, including a reduction in phosphorylated SMAD2 (p-SMAD2) and thrombospondin 1 (TSP1), and an increase in kinase insert domain receptor (KDR) and endothelial nitric oxide synthase (eNOS). researchgate.net In an in vivo model using Fabry disease mice, oral administration of lomerizine over six months resulted in notable improvements in disease-related phenotypes such as left ventricular hypertrophy and renal fibrosis. researchgate.net

Another area of research has focused on the effects of lomerizine on ocular circulation. In a study on rabbits, lomerizine significantly increased blood flow in the optic nerve head and the long posterior ciliary artery. nih.gov It also demonstrated a protective effect against endothelin-1-induced hypoperfusion in the optic nerve head. nih.gov These findings suggest a potential therapeutic role for lomerizine in eye diseases associated with local circulatory disturbances, such as normal-tension glaucoma. nih.gov The protective mechanism is thought to involve the blockage of Ca2+ channels in endothelial cells, leading to increased blood flow. nih.gov

Additionally, studies have explored lomerizine's effects in the context of cerebrovascular diseases. Based on its ability to increase cerebral blood flow, it has been investigated for the prevention of strokes in patients with Cerebral Autosomal Dominant Arteriopathy with Subcortical Infarcts and Leukoencephalopathy (CADASIL). nih.gov An open-label clinical trial suggested a potential effect of lomerizine in preventing secondary strokes in this patient population. nih.gov Research in animal models has also shown that lomerizine can increase cerebral cortical blood flow in rats and vertebral blood flow in dogs without significant systemic hypotensive effects. nih.gov This selective effect on cerebral vasculature is a key aspect of its therapeutic potential. nih.gov

The table below summarizes key in-vitro findings from research on lomerizine's effects on endothelial cells in a Fabry disease model.

| Parameter | Cell Type | Treatment | Observation | Reference |

| Mitochondrial Ca2+ Levels | FD-VECs | Lomerizine | Reduced | researchgate.net |

| ROS Generation | FD-VECs | Lomerizine | Reduced | researchgate.net |

| Endothelial-to-Mesenchymal Transition (EndMT) | FD-VECs | Lomerizine | Suppressed | researchgate.net |

| Angiogenesis (Tube Formation) | FD-VECs | Lomerizine | Improved (Increased total tube length) | researchgate.net |

| p-SMAD2 Levels | FD-VECs | Lomerizine | Reduced | researchgate.net |

| TSP1 Levels | FD-VECs | Lomerizine | Reduced | researchgate.net |

| KDR Levels | FD-VECs | Lomerizine | Increased | researchgate.net |

| eNOS Levels | FD-VECs | Lomerizine | Increased | researchgate.net |

Molecular Interactions and Drug Repurposing Strategies

Modulation of P-Glycoprotein (P-gp) Function

P-glycoprotein is a well-characterized ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of substances from cells. This mechanism is a significant factor in multidrug resistance (MDR) in cancer cells and affects the pharmacokinetics of many drugs. Lomerizine (B1675043) has been shown to interact with and modulate the function of P-gp.

Effects on Basal P-gp ATPase Activity

The function of P-glycoprotein as an efflux pump is intrinsically linked to its ATPase activity, which provides the necessary energy for substrate transport. Modulators of P-gp can influence this activity. Research on a derivative of lomerizine, CJZ3, has provided insights into this interaction. Studies have shown that CJZ3 increases the basal P-gp ATPase activity. This suggests a direct interaction with P-glycoprotein, where the compound may act as a substrate or an allosteric modulator, stimulating the enzyme's activity. In one study, the lomerizine derivative CJZ3 was found to increase the basal P-gp ATPase activity with a half-maximal activity concentration (Km) of 6.8 ± 1.5 microM, indicating a higher affinity and more potent effect compared to the classic P-gp modulator, verapamil (B1683045) drugbank.com. This stimulation of ATPase activity is a key indicator of the molecular interaction between lomerizine-related compounds and the P-gp transporter drugbank.com.

Interactions Influencing P-gp Efflux Mechanisms

Lomerizine has demonstrated the ability to inhibit the efflux function of P-glycoprotein, thereby reversing P-gp-mediated multidrug resistance. This inhibitory action leads to an increased intracellular concentration of chemotherapeutic agents in cancer cells that overexpress P-gp.

One study evaluated the effect of lomerizine on doxorubicin (B1662922) cytotoxicity in a P-gp-expressing erythroleukemia cell line, K562-Dox nih.gov. The findings revealed that lomerizine significantly increased the sensitivity of these resistant cells to doxorubicin. Specifically, a concentration of 10 µM of lomerizine reduced the IC50 (half-maximal inhibitory concentration) of doxorubicin from 60,000 ng/mL to 800 ng/mL nih.gov. Lomerizine was also found to be more potent than verapamil in reducing P-gp efflux at an equimolar concentration nih.gov.

Further research has shown that lomerizine enhances the cytotoxicity of adriamycin (ADM) in K562/ADM cells, which are adriamycin-resistant. Lomerizine was observed to increase the intracellular accumulation of adriamycin and inhibit the efflux of another P-gp substrate, Rhodamine 123, in these cells medchemexpress.com. The reversal of multidrug resistance was achieved without altering the expression level of P-glycoprotein, indicating a direct inhibition of the pump's function medchemexpress.com.

Table 1: Effect of Lomerizine Hydrochloride on the IC50 of P-gp Substrates

| P-gp Substrate | Cell Line | Lomerizine Concentration | Change in IC50 |

|---|---|---|---|

| Doxorubicin | K562-Dox | 10 µM | Reduced from 60,000 ng/mL to 800 ng/mL |

| Adriamycin (ADM) | K562/ADM | 3 µM | Reduced from 79.03 µM to 28.14 µM |

| Adriamycin (ADM) | K562/ADM | 10 µM | Reduced from 79.03 µM to 8.16 µM |

| Adriamycin (ADM) | K562/ADM | 30 µM | Reduced from 79.03 µM to 3.16 µM |

Drug Repurposing Methodologies

Drug repurposing, the process of identifying new therapeutic uses for existing approved drugs, offers a time- and cost-effective alternative to traditional drug development. This strategy leverages the known safety and pharmacokinetic profiles of established medications to accelerate their translation into new clinical applications.

High-Throughput Screening Approaches for New Indications

High-throughput screening (HTS) is a key methodology in drug repurposing, allowing for the rapid screening of large libraries of compounds for activity against a specific biological target or cellular phenotype. This approach has been instrumental in identifying novel therapeutic potentials for existing drugs.

Lomerizine hydrochloride has been identified as a potential anticancer agent through such a screening approach. In one study, a library of 1,056 FDA-approved compounds was screened for their potential to inhibit the viability of colorectal cancer (CRC) cells nih.govresearchgate.net. From this HTS campaign, lomerizine was selected for further investigation. Subsequent in vitro and in vivo assays confirmed that lomerizine suppresses cell growth, migration, and invasion, and promotes apoptosis in CRC cells. The mechanism of action was linked to the inhibition of the PI3K/AKT/mTOR signaling pathway nih.govresearchgate.net.

Beyond oncology, the potential for repurposing lomerizine for neuroinflammatory conditions has also been explored nih.govdoaj.orgnih.gov. Although not explicitly stated to be the result of a high-throughput screen, these investigations into new therapeutic areas for lomerizine highlight its potential as a candidate for drug repurposing. Such studies often form the basis for, or are a result of, broader screening initiatives to find new applications for well-characterized drugs nih.govdoaj.orgnih.gov. The neuroprotective properties of lomerizine further support its potential for repurposing in various neurological disorders patsnap.compatsnap.com.

Synthetic Chemistry and Advanced Analytical Methodologies

Synthetic Pathways and Chemical Modifications of Lomerizine (B1675043) Hydrochloride

Lomerizine, with the chemical name 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (B599025), is a diphenylpiperazine class calcium channel blocker. nih.gov Its synthesis involves the strategic combination of a substituted piperazine (B1678402) core with benzhydryl and trimethoxybenzyl moieties.

A key synthetic route to lomerizine hydrochloride involves the reaction of 2,3,4-trimethoxybenzylpiperazine dihydrochloride with bis(4-fluorophenyl)methyl chloride. prepchem.com This reaction is typically carried out under reflux in a solvent such as xylene, in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride formed during the reaction. prepchem.com The resulting lomerizine base is then converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent system, such as ethanol-ether, to facilitate precipitation and purification of the final product. prepchem.com

Structure-Activity Relationship (SAR) Studies for Analogue Development

While specific and extensive structure-activity relationship (SAR) studies for lomerizine analogues are not widely published, valuable insights can be drawn from SAR studies of the broader class of diphenylpiperazine calcium channel blockers. nih.gov These studies provide a framework for understanding how modifications to the lomerizine structure could impact its biological activity.

For diphenylpiperazine derivatives, the nature and substitution pattern of the aromatic rings on the benzhydryl moiety are critical for activity. The presence of para-fluoro substituents on both phenyl rings, as seen in lomerizine, is a common feature in potent calcium channel blockers of this class. Alterations to these substituents, such as changing their position or nature (e.g., to chloro, bromo, or methoxy (B1213986) groups), would likely modulate the potency and selectivity of the compound.

The trimethoxybenzyl group also plays a significant role in the molecule's activity. The specific arrangement of the three methoxy groups on the phenyl ring is thought to be important for optimal binding to the receptor. Changes in the number or position of these methoxy groups, or their replacement with other functionalities, would be expected to alter the pharmacological profile of the resulting analogues.

Table 1: Postulated Impact of Structural Modifications on the Activity of Lomerizine Analogues (Based on General SAR of Diphenylpiperazines)

| Molecular Moiety | Potential Modification | Hypothesized Effect on Activity |

| Bis(4-fluorophenyl)methyl | - Change in position of fluorine atoms- Replacement of fluorine with other halogens- Introduction of other substituents | - Altered potency and selectivity for calcium channel subtypes |

| Piperazine Ring | - Introduction of substituents- Conformational restriction (e.g., bridging) | - Modified binding affinity and pharmacokinetic properties |

| 2,3,4-Trimethoxybenzyl | - Alteration of methoxy group positions- Variation in the number of methoxy groups- Replacement of methoxy groups with other electron-donating or -withdrawing groups | - Changes in receptor binding and overall efficacy |

Strategies for Chemical Derivatization

Chemical derivatization is a key strategy for the development of analogues with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles. taylorandfrancis.com For lomerizine, derivatization could be approached by modifying its core structural components.

One common strategy involves the derivatization of the piperazine nitrogen that is not part of the main pharmacophore. This could involve the introduction of various alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket.

Another approach is the synthesis of bioisosteres, where certain functional groups are replaced with others that have similar physical or chemical properties. For instance, the methoxy groups on the trimethoxybenzyl ring could be replaced with other small, electron-donating groups to investigate their role in receptor binding.

Furthermore, derivatization can be employed to create metabolites of lomerizine for analytical and metabolic studies. nih.gov This involves chemical synthesis of predicted metabolic products to confirm their structures and to be used as reference standards in analytical assays.

Advanced Analytical Techniques for Characterization and Quantification

The accurate characterization and quantification of lomerizine hydrochloride in pharmaceutical formulations and biological matrices are crucial for quality control and pharmacokinetic studies. A range of advanced analytical techniques are employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the determination of lomerizine in biological samples, particularly human plasma. nih.gov These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, to isolate the analyte from the complex matrix.

The chromatographic separation is often achieved using a reversed-phase HPLC column, such as a C18 or phenyl column. The mobile phase usually consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer, often containing a small amount of an acid (e.g., formic acid) to improve ionization efficiency.

Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This technique provides high selectivity by monitoring a specific precursor-to-product ion transition for lomerizine and its internal standard. For lomerizine, the protonated molecule [M+H]+ is typically used as the precursor ion.

Table 2: Example of LC-MS/MS Parameters for the Quantification of Lomerizine in Human Plasma nih.gov

| Parameter | Condition |

| Chromatography | |

| Column | Agela Venusil XBP Phenyl (100 mm × 2.1 mm, 5 µm) |

| Mobile Phase | Methanol:2mM Ammonium Acetate:Formic Acid (70:30:0.1, v/v/v) |

| Flow Rate | 0.35 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition | m/z 469.2 → 181.0 |

| Internal Standard | Flunarizine (m/z 405.2 → 202.9) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection is a robust and widely used technique for the assessment of the purity of lomerizine hydrochloride in bulk drug substance and pharmaceutical dosage forms. jst.go.jp These methods are designed to separate the active pharmaceutical ingredient (API) from any process-related impurities and degradation products.

A typical HPLC method for purity assessment utilizes a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier. The detection wavelength is chosen to provide a good response for lomerizine and its potential impurities.

Method validation is a critical aspect of HPLC purity analysis and is performed according to ICH guidelines. This includes assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable and suitable for its intended purpose.

Table 3: Illustrative HPLC Parameters for Purity Assessment of a Related Diphenylpiperazine Compound (Flunarizine) researchgate.net

| Parameter | Condition |

| Column | C18, 5 µm (4.6 x 150 mm) |

| Mobile Phase | Methanol and Phosphate buffer-triethylamine pH 3.5 (75:25) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 253 nm |

Note: Specific HPLC methods for lomerizine hydrochloride purity are proprietary to manufacturers but would follow similar principles.

Utilization of Deuterated Reference Standards (e.g., Lomerizine-d8 diHCl)

In quantitative bioanalysis using LC-MS/MS, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving high accuracy and precision. For lomerizine analysis, a deuterated analogue such as Lomerizine-d8 dihydrochloride serves as an ideal internal standard.

Deuterated standards are chemically identical to the analyte but have a higher mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This allows for accurate correction of any variations during sample preparation and analysis, leading to more reliable quantitative results.

The use of a deuterated internal standard like Lomerizine-d8 diHCl is particularly important in pharmacokinetic studies where accurate measurement of drug concentrations in biological fluids is essential.

Metabolism and Metabolite Characterization in Preclinical Settings

Identification of Phase I and Phase II Metabolic Pathways

The metabolism of lomerizine (B1675043) proceeds through two main phases of biotransformation. Phase I metabolism involves the chemical modification of the lomerizine molecule to introduce or expose functional groups. In preclinical studies, the primary Phase I metabolic pathways identified for lomerizine are dealkylation and hydroxylation nih.govresearchgate.net. These nonsynthetic reactions, which can also include oxidation and reduction, prepare the compound for the next phase msdmanuals.compharmaguideline.com.

Following Phase I, the modified compounds typically undergo Phase II metabolism, also known as the conjugation phase. This synthetic process involves the attachment of endogenous molecules to the metabolites, which increases their water solubility and facilitates their excretion from the body msdmanuals.compharmaguideline.com. For lomerizine metabolites, Phase II pathways include conjugation with glucuronic and sulfonic acids researchgate.net. In some preclinical models, alkylation has also been identified as a Phase II pathway nih.gov.

Characterization of Major Metabolites (e.g., M4 Glucuronide, M6 Benzhydrylpiperazine)

Research has identified several key metabolites of lomerizine. Among the conjugated metabolites, the glucuronide of the M4 metabolite (a 3-desmethyl compound) and the glucuronide of the M1 metabolite (a benzhydrylalcohol compound) have been noted as major metabolites found in urine researchgate.net.

Of particular significance is the unconjugated metabolite M6, chemically identified as bis-(4-fluorophenyl)-methylpiperazine or benzhydrylpiperazine researchgate.netnih.gov. In plasma, M6 has been found to be the most abundant unconjugated metabolite researchgate.net. This metabolite is formed through N-dealkylation of the parent lomerizine molecule wada-ama.org. Due to its unique origin from lomerizine and its long detection window, the M6 metabolite has become a crucial biomarker researchgate.netnih.govresearchgate.net.

Another important metabolite is trimetazidine (B612337), which is formed through the metabolic conversion of lomerizine nih.govresearchgate.netnih.gov.

Excretion Profiles of Lomerizine and its Metabolites

The elimination of lomerizine and its metabolites occurs primarily through urine pharmacologyeducation.org. However, studies in humans have shown that urinary excretion of the unchanged parent drug is minimal, indicating that lomerizine undergoes extensive biotransformation before elimination researchgate.net.

A human study tracking urinary excretion over 276 hours provided detailed quantitative data on the elimination of lomerizine and two key metabolites. The findings showed that the lomerizine-specific metabolite M6 had the highest excretion percentage, accounting for 6.1% of the administered dose. Trimetazidine, another metabolite, was excreted at 0.64% of the dose, while unchanged lomerizine accounted for a mere 0.006% researchgate.netnih.govresearchgate.net. The total urinary excretion of all detectable forms of the drug was approximately 4% of the dose, a level consistent with findings in preclinical rat and dog models researchgate.net. The M6 metabolite is recognized as the longest-lasting urinary metabolite of lomerizine currently known researchgate.netnih.gov.

| Compound | Percentage of Dose Excreted | Concentration in Final Sample (ng/mL) |

|---|---|---|

| Lomerizine (Unchanged) | 0.006% | <0.05–0.1 |

| Trimetazidine (Metabolite) | 0.64% | 0.2–0.9 |

| Metabolite M6 | 6.1% | 14.1–38.3 |

Metabolite-Based Analysis in Forensic and Doping Control Research

The metabolic profile of lomerizine has significant implications for forensic toxicology and, most notably, in sports doping control. The central issue arises because one of lomerizine's metabolites is trimetazidine, a substance prohibited by the World Anti-Doping Agency (WADA) due to its potential performance-enhancing effects nih.govresearchgate.netpoison.org. Lomerizine itself is a permitted substance used for treating migraines wada-ama.orgpoison.org.

This creates a challenge for anti-doping laboratories: when trimetazidine is detected in an athlete's sample, it is crucial to determine whether its presence is the result of the legitimate use of lomerizine or the prohibited use of trimetazidine itself nih.govresearchgate.netnih.gov. Consequently, analytical methods must be able to reliably differentiate between these two scenarios to ensure fairness in sport nih.gov.

Differentiation of Endogenous vs. Exogenous Origin of Metabolites (e.g., Trimetazidine)

The differentiation between trimetazidine originating from lomerizine versus direct administration is achieved by analyzing for the presence of other, specific lomerizine metabolites researchgate.net. The key biomarker for this purpose is the M6 metabolite, bis-(4-fluorophenyl)-methylpiperazine nih.govnih.gov.

Presence of M6: If the M6 metabolite is present, it suggests that the trimetazidine could have resulted from the administration of lomerizine wada-ama.org. In human studies, M6 was detectable in urine for up to 276 hours post-administration, and after 12 hours, its concentration was consistently higher than that of trimetazidine nih.gov.

Absence of M6: The absence of the M6 metabolite in a sample containing trimetazidine is considered conclusive evidence that lomerizine was not the source researchgate.netnih.govresearchgate.net.

Concentration Ratios: An adverse analytical finding (AAF) for trimetazidine may be reported if M6 is not detected, or if the concentration of trimetazidine is not consistent with lomerizine administration (e.g., being higher than the M6 metabolite) wada-ama.org.

This metabolite-based approach is a cornerstone of the anti-doping strategy for trimetazidine, allowing laboratories to distinguish permitted therapeutic use from illicit doping liu.edu.

Emerging Research Avenues and Future Directions

Deepening Understanding of Specific Pathophysiological Mechanisms

Future research is poised to delve deeper into the specific pathophysiological mechanisms through which lomerizine (B1675043) exerts its neuroprotective effects. A significant area of investigation is its role in mitigating neuroinflammation. Studies have shown that lomerizine can attenuate neuroinflammatory responses, a key factor in the progression of neurodegenerative diseases like Alzheimer's. nih.gov Specifically, lomerizine has been found to inhibit the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, by modulating the NLRP3 inflammasome, dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and glycogen (B147801) synthase kinase-3α/β (GSK3α/β). nih.gov

Further research will likely focus on elucidating the precise interactions of lomerizine with these inflammatory pathways. A deeper understanding of its impact on microglial activation and astrogliosis, and the downstream effects on neuronal survival and synaptic plasticity, will be crucial. Investigating its effects on oxidative stress is another promising avenue. Lomerizine has demonstrated a protective effect against hydrogen peroxide-induced hippocampal neurotoxicity by inhibiting Ca2+ influx through T-type voltage-dependent calcium channels (VDCCs). nih.gov Future studies could explore the broader implications of this antioxidant property in various models of neurodegeneration.

Identification of Novel Molecular Targets and Signaling Pathways

The primary mechanism of lomerizine is the blockade of L-type and T-type voltage-gated calcium channels. patsnap.com This action contributes to the relaxation of smooth muscle cells in cerebral arteries, leading to increased cerebral blood flow. patsnap.comresearchgate.net Beyond this established mechanism, research is beginning to uncover novel molecular targets.

One such target is the 5HT2A receptor. Lomerizine has been shown to inhibit serotonin-induced contraction of the basilar artery, not just through calcium channel blockade, but also by antagonizing these serotonin (B10506) receptors. researchgate.net This dual action may be particularly relevant to its efficacy in migraine and potentially other vascular headaches.

Furthermore, the modulation of the NLRP3, DYRK1A, and GSK3α/β signaling pathways in the context of neuroinflammation and tauopathy suggests a broader interaction with intracellular signaling cascades than previously understood. nih.gov Future research will likely employ advanced techniques such as proteomics and transcriptomics to identify additional molecular targets and signaling networks affected by lomerizine, which could open up new therapeutic applications.

Development and Refinement of Preclinical Disease Models

The neuroprotective potential of lomerizine has been investigated in a variety of preclinical models, providing a foundation for future studies. In the context of Alzheimer's disease, lomerizine has been studied in lipopolysaccharide (LPS)-induced neuroinflammation models in wild-type mice and in human induced pluripotent stem cell (iPSC)-derived excitatory neurons. researchgate.net These models have been instrumental in demonstrating its anti-inflammatory and anti-tauopathy effects. researchgate.net

For glaucoma, another neurodegenerative condition, lomerizine has been evaluated in rabbit and rat models of retinal damage, where it has been shown to improve ocular circulation and protect retinal neurons. patsnap.com More recently, a mouse model of Fabry disease, a rare genetic disorder with neurovascular complications, has been used to demonstrate lomerizine's potential to alleviate vascular symptoms. fabrydiseasenews.com

Future research will likely involve the use of more sophisticated and specific preclinical models. This could include transgenic mouse models that more accurately replicate the complex pathology of various neurodegenerative diseases, as well as organ-on-a-chip technologies to study its effects on the human neurovascular unit in a more controlled environment.

Exploration of Synergistic Therapeutic Combinations

The exploration of lomerizine in combination with other therapeutic agents is a largely untapped area of research with significant potential. While a study has shown a synergistic effect of lomerizine with 5-fluorouracil (B62378) in inhibiting cell proliferation in colorectal cancer, research into synergistic combinations for neurovascular and neurodegenerative disorders is currently lacking. nih.gov

Future investigations could explore combining lomerizine with other neuroprotective agents that have different mechanisms of action. For instance, combining lomerizine with anti-amyloid or anti-tau therapies in Alzheimer's disease models could potentially yield a more potent therapeutic effect by targeting both vascular and proteinopathy aspects of the disease. Similarly, in the context of ischemic stroke, combining lomerizine with thrombolytic agents or other neuroprotectants could be a promising strategy to both restore blood flow and protect vulnerable neuronal tissue. The development of preclinical studies to test these hypotheses is a critical next step.

Investigation into Biomarker Discovery for Mechanistic Insights and Preclinical Efficacy

A significant gap in the current research landscape is the identification of specific biomarkers to track the mechanistic engagement and preclinical efficacy of lomerizine. While general biomarkers for migraine and neuroinflammation exist, there is a need to identify biomarkers that are specifically modulated by lomerizine treatment in the context of neurovascular and neurodegenerative diseases. nih.gov

Future research should focus on identifying and validating such biomarkers. This could involve measuring changes in the levels of inflammatory cytokines, tau protein species, or markers of synaptic integrity in cerebrospinal fluid or plasma in preclinical models treated with lomerizine. Neuroimaging techniques, such as advanced MRI and PET scans, could also be employed to non-invasively assess changes in cerebral blood flow, neuroinflammation, and neuronal connectivity as biomarkers of lomerizine's efficacy. The identification of reliable biomarkers will be crucial for optimizing preclinical studies and for the potential translation of lomerizine to new clinical applications. nih.govwuxiapptec.comalliedacademies.org

Potential for Application in Other Neurovascular and Neurodegenerative Disorders

The established vasodilatory and emerging neuroprotective properties of lomerizine suggest its potential utility in a broader range of neurovascular and neurodegenerative disorders beyond its current indications. patsnap.compatsnap.com One of the most promising areas is in the prevention of strokes in patients with Cerebral Autosomal Dominant Arteriopathy with Subcortical Infarcts and Leukoencephalopathy (CADASIL). nih.govdoaj.orgjst.go.jp CADASIL is a genetic small vessel disease characterized by migraine, recurrent strokes, and dementia. nih.govresearchgate.net Given that lomerizine can increase cerebral blood flow, it is hypothesized to be beneficial for these patients. nih.gov A clinical trial, the LOMCAD trial, is currently underway to evaluate the efficacy of lomerizine in preventing recurrent ischemic events in CADASIL patients. jst.go.jp

The neuroprotective effects of lomerizine, including its anti-inflammatory and anti-tauopathy properties, also suggest its potential in other tauopathies and neurodegenerative conditions where neuroinflammation is a key pathological feature. nih.gov Furthermore, its demonstrated benefits in a mouse model of Fabry disease open the door to investigating its use in other rare genetic disorders with vascular complications. fabrydiseasenews.com Future research, including both preclinical and clinical studies, is warranted to explore the full therapeutic potential of lomerizine across a spectrum of neurological diseases.

Compound Names

| Compound Name |

| 5-fluorouracil |

| Lomerizine hydrochloride |

| Mibefradil |

| Nifedipine |

Data Tables

Table 1: Investigated Molecular Targets and Signaling Pathways of Lomerizine Hydrochloride

| Target/Pathway | Primary Effect | Associated Disorder(s) | Key Findings |

| L-type and T-type Voltage-Gated Calcium Channels | Blockade of calcium influx | Migraine, Neurodegeneration | Reduces vasoconstriction, increases cerebral blood flow, and protects against excitotoxicity. patsnap.compatsnap.com |

| 5HT2A Receptor | Antagonism | Migraine | Inhibits serotonin-induced contraction of the basilar artery. researchgate.net |

| NLRP3 Inflammasome | Modulation | Alzheimer's Disease, Neuroinflammation | Attenuates neuroinflammatory responses. nih.gov |

| DYRK1A and GSK3α/β | Modulation | Alzheimer's Disease, Tauopathies | Inhibits hyperphosphorylation of tau protein. nih.gov |

Table 2: Preclinical Disease Models Utilizing Lomerizine Hydrochloride

| Disease Model | Animal/System Used | Key Findings |

| Neuroinflammation/Alzheimer's Disease | LPS-induced wild-type mice, iPSC-derived human neurons | Demonstrated anti-inflammatory and anti-tauopathy effects. researchgate.net |

| Glaucoma | Rabbit and rat models of retinal damage | Improved ocular circulation and protected retinal neurons. patsnap.com |

| Fabry Disease | Mouse model | Alleviated vascular symptoms. fabrydiseasenews.com |